N-methyl-3-morpholin-4-ylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-morpholin-4-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(11)2-3-10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDBBEIMLYUYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N Methyl 3 Morpholin 4 Ylpropanamide and Its Derivatives
Established Synthetic Routes and Optimizing Reaction Conditions
The construction of N-methyl-3-morpholin-4-ylpropanamide and its derivatives primarily relies on fundamental organic reactions such as amidation and alkylation. The optimization of these reactions is crucial for achieving high yields and purity.
Amidation and Alkylation Approaches for Propanamide Moiety Formation
The formation of the propanamide linkage is a key step in the synthesis of this compound. This can be achieved through several amidation and alkylation strategies.
One common approach is the direct amidation of 3-morpholinopropanoic acid with methylamine. This reaction is often facilitated by coupling agents that activate the carboxylic acid, enabling nucleophilic attack by the amine. Catalytic methods for amidation are also gaining traction as they offer a more atom-economical route. catalyticamidation.inforsc.org For instance, cooperative catalysis using DABCO and Fe3O4 has been shown to be effective for N-methyl amidation of various carboxylic acids. nih.govresearchgate.net
Alternatively, the propanamide can be formed via N-alkylation of a primary amide. While this method is less direct for the synthesis of this compound, it is a valid strategy for creating a library of N-substituted derivatives.
The table below summarizes typical conditions for amidation reactions leading to N-substituted amides, which are analogous to the synthesis of this compound.
| Catalyst/Reagent | Amine | Carboxylic Acid | Solvent | Temperature (°C) | Yield (%) |
| DABCO/Fe3O4 | Methyl isothiocyanate | Various aliphatic and aromatic acids | MeCN | 85 | 60-99 |
| Boronic Acid Catalysts | Various amines | Various carboxylic acids | Toluene | 110 | High |
Stereoselective Synthesis Strategies for Chiral Analogues
The synthesis of chiral analogues of this compound, where stereocenters may be present on the propanamide chain or the morpholine (B109124) ring, requires stereoselective methods. The development of such strategies is crucial for investigating the biological activities of specific stereoisomers.
For chiral centers on the morpholine ring, one approach involves the use of chiral starting materials, such as enantiomerically pure amino alcohols, which can be cyclized to form the desired morpholine structure. dtic.mil The stereochemistry of the final product is dictated by the starting material.
For chiral centers on the propanamide moiety, asymmetric synthesis techniques can be employed. This may involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, in the synthesis of related fentanyl analogues, bulky hydride reducing agents have been used for the stereoselective reduction of a Schiff base intermediate, leading to a predominance of the cis-isomer. dtic.mil
Application of Mannich-Type Condensation Reactions in Morpholine-Containing Propanamide Synthesis
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which can be precursors to morpholine-containing propanamides. wikipedia.org This three-component reaction involves an aldehyde, an amine, and a compound with an active hydrogen atom. oarjbp.comorganic-chemistry.orgnih.govppor.az
In the context of synthesizing derivatives of this compound, a Mannich-type reaction could be envisioned where a suitable enolizable carbonyl compound reacts with formaldehyde (B43269) and morpholine to introduce the morpholinomethyl group. Subsequent modifications would then be required to form the N-methylpropanamide side chain.
The versatility of the Mannich reaction allows for the synthesis of a wide range of derivatives by varying the starting components. oarjbp.com One-pot, three-component Mannich reactions catalyzed by transition metal salts or other catalysts can efficiently produce N-protected β-aryl-β-amino ketone compounds, which can serve as versatile intermediates. organic-chemistry.org
Exploration of Green Chemistry Principles in Synthetic Pathways
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. The principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient processes, are being increasingly applied to the synthesis of morpholine derivatives. nih.govchemrxiv.org
One area of focus is the use of greener solvents. For example, N-formylmorpholine has been synthesized and evaluated as a green solvent for organic reactions. ajgreenchem.com Its stability, low toxicity, and compatibility with various hydrocarbons make it an attractive alternative to traditional volatile organic solvents.
Another green approach involves the use of catalytic reactions to minimize waste. Catalytic amidation, as mentioned earlier, is a prime example of a green synthetic method as it reduces the need for stoichiometric activating agents and generates water as the only byproduct. catalyticamidation.info Furthermore, the development of one- or two-step, redox-neutral protocols for the synthesis of morpholines from 1,2-amino alcohols using inexpensive and safer reagents is a significant advancement in green synthesis. nih.govchemrxiv.org
Development and Evaluation of Novel Synthetic Pathways for Enhanced Efficiency
One such approach involves the development of new catalytic systems that can facilitate challenging transformations under milder conditions. For instance, a patent describes a process for preparing N-methylmorpholine using a Lewis acid catalyst, which may offer advantages over traditional methods. google.com Another patent details a method for preparing N-methylmorpholine from morpholine and dimethyl carbonate without a catalyst, highlighting a simpler and more environmentally friendly process. google.com
Reaction Mechanism Elucidation for Key Synthetic Steps
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing new synthetic strategies.
The mechanism of the Mannich reaction, for example, begins with the formation of an iminium ion from the amine and aldehyde. wikipedia.org This electrophilic species then reacts with an enol formed from the carbonyl compound containing an acidic α-proton. wikipedia.org
In catalytic amidation reactions, the mechanism can be more complex and may involve the activation of the carboxylic acid by the catalyst. For boronic acid-catalyzed amidations, it has been proposed that the activation of the carboxylic acid likely involves the concerted action of at least two boron atoms. catalyticamidation.info
Mechanistic studies of N-alkylation reactions are also crucial. For instance, the hydroisomerization of n-alkanes on Pt-doped γ-alumina catalysts has been studied to understand the underlying mechanism, which can provide insights into related N-alkylation processes. researchgate.net
Advanced Purification Techniques for Isolating and Characterizing Intermediates and Final Compounds
The synthesis of this compound and its derivatives often results in complex mixtures containing the target compound, unreacted starting materials, reagents, and various by-products. Achieving the high level of purity required for pharmaceutical applications necessitates the use of advanced purification and characterization techniques. These methods are crucial for both isolating intermediates during multi-step syntheses and for ensuring the final active pharmaceutical ingredient (API) meets stringent quality standards.
Chromatographic Methods
Chromatography is a cornerstone of purification in pharmaceutical chemistry, enabling the separation of compounds based on their differential distribution between a stationary phase and a mobile phase. teledynelabs.com For compounds like this compound, which possess polar functional groups (amide and morpholine ether/amine), several high-performance chromatographic techniques are particularly suitable.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a widely used technique for purifying compounds from milligram to kilogram scales. warwick.ac.uk It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads. warwick.ac.uk The primary goal of preparative HPLC is not analysis, but the isolation of a specific substance in sufficient quantity and purity for further use. teledynelabs.com For amide-containing compounds, reversed-phase chromatography is a common approach. researchgate.netbiotage.com In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The basicity of the morpholine nitrogen in this compound can cause peak tailing on standard silica-based columns. This can be mitigated by using end-capped columns or by adding modifiers (e.g., trifluoroacetic acid or triethylamine) to the mobile phase to ensure sharp, symmetrical peaks, leading to better separation and higher purity of the collected fractions.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for both analytical and preparative-scale purifications in the pharmaceutical industry. chromatographytoday.comresearchgate.net This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. mdpi.comchromatographyonline.com Small amounts of polar organic solvents like methanol, known as modifiers, are often added to modulate solute retention and selectivity. researchgate.net
Key advantages of SFC over HPLC include faster separation times due to the low viscosity and high diffusivity of supercritical fluids, reduced consumption of organic solvents, and quicker evaporation of the collected fractions since the CO₂ returns to a gaseous state at atmospheric pressure. chromatographytoday.comresearchgate.net SFC is highly effective for separating both chiral and achiral compounds and is a valuable tool in high-throughput purification for drug discovery. chromatographytoday.comchromatographyonline.com The polarity of the morpholine and amide groups makes this compound and its intermediates suitable candidates for SFC purification.
Table 1: Comparison of Preparative HPLC and SFC for Purification
| Feature | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Liquid solvents (e.g., Water, Acetonitrile, Methanol) | Supercritical CO₂ |
| Organic Solvent Usage | High | Low |
| Separation Speed | Moderate to Fast | Very Fast (typically 3-5x faster than HPLC) chromatographytoday.comresearchgate.net |
| Operating Pressure | High | High |
| Post-Purification Step | Solvent evaporation (often lengthy) | Fast evaporation (CO₂ becomes a gas) chromatographytoday.com |
| Environmental Impact | Higher due to solvent consumption and waste | Lower ("Greener" technology) ukzn.ac.za |
| Typical Applications | Broad applicability for a wide range of compounds teledynelabs.com | Chiral and achiral separations, high-throughput purification chromatographyonline.com |
Simulated Moving Bed (SMB) Chromatography
For large-scale industrial production, Simulated Moving Bed (SMB) chromatography offers a continuous and highly efficient alternative to batch preparative chromatography. chemicalprocessing.com SMB simulates a counter-current movement between the stationary phase and the mobile phase, which enhances separation efficiency, increases throughput, and reduces solvent consumption compared to traditional batch methods. chemicalprocessing.compharmtech.com This technology is particularly cost-effective for binary separations, such as isolating a target compound from a single major impurity or separating enantiomers from a racemic mixture. pharmtech.comcphi-online.com Given that many morpholine derivatives possess chiral centers, SMB is a relevant technology for isolating specific stereoisomers, which may have different pharmacological activities. nih.govrsc.org
Advanced Crystallization Methods
Crystallization is a fundamental and cost-effective technique for purifying solid compounds. The process involves dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, causing the desired compound to form crystals while impurities remain in the mother liquor. For amides and other polar organic molecules, finding the optimal solvent system is key to achieving high purity and yield. researchgate.net
Beyond simple recrystallization, several advanced methods can be employed to optimize the process:
Seeding: Introducing a small, high-purity crystal of the target compound to the supersaturated solution can initiate and control the crystallization process, often leading to more uniform and higher-quality crystals. numberanalytics.comamericanpeptidesociety.org
Solvent Layering: This technique involves dissolving the compound in a "good" solvent and then carefully layering a "poor" solvent (in which the compound is insoluble) on top. Slow diffusion at the interface between the two solvents gradually induces crystallization. unifr.ch
Low-Temperature Crystallization: A patented method for purifying hydroxyalkyl amides involves an initial cooling phase to room temperature, followed by further cooling with liquid nitrogen to temperatures between -5°C and -25°C to ensure the complete precipitation of the target product. google.com
Table 2: Parameters for Optimizing Crystallization of Intermediates
| Parameter | Objective | Typical Conditions/Variables |
| Solvent System | Achieve high solubility at high temperature and low solubility at low temperature. | Single solvents (e.g., Ethanol, Acetone, Acetonitrile) or binary/ternary mixtures. researchgate.net |
| Cooling Rate | Control crystal size and purity. | Slow cooling is generally preferred to allow for ordered crystal lattice formation. |
| Agitation | Promote homogeneity and prevent premature precipitation. | Stirring or gentle mixing during dissolution and initial cooling. |
| Seeding | Induce crystallization and control polymorphism. | Addition of 0.1-1% w/w of pure seed crystals. numberanalytics.com |
| Final Temperature | Maximize product yield. | Cooling to room temperature, followed by refrigeration or cryogenic cooling. google.com |
Characterization of Purified Compounds
Following purification, the identity and purity of the isolated intermediates and the final this compound product must be rigorously confirmed. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure of the compound, confirming the presence of all expected functional groups (morpholine, methyl, propanamide chain) and their connectivity.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Analytical HPLC/UPLC: To determine the purity of the isolated compound, a sample is analyzed using a high-resolution analytical column. The purity is typically calculated based on the relative area of the main product peak compared to the total area of all peaks in the chromatogram.
By employing these advanced purification and characterization techniques, it is possible to isolate this compound and its synthetic intermediates with the high degree of purity essential for their intended application.
Advanced Analytical and Spectroscopic Characterization Techniques Applied to N Methyl 3 Morpholin 4 Ylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-methyl-3-morpholin-4-ylpropanamide, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the compound's constitution and assessing its purity.
One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups. Protons closer to electronegative atoms like oxygen and nitrogen will appear at a higher chemical shift (downfield).
Expected ¹H NMR Spectral Data:
Morpholine (B109124) Ring Protons: The protons on the morpholine ring are expected to appear as two distinct multiplets. The four protons adjacent to the oxygen atom (H-5', H-6') would be deshielded and appear at a higher chemical shift compared to the four protons adjacent to the nitrogen atom (H-2', H-3').
Propyl Chain Protons: The two methylene (B1212753) groups of the propyl chain (H-2 and H-3) would likely appear as triplets, assuming coupling to each other. The H-3 protons, being adjacent to the morpholine nitrogen, would be expected at a higher chemical shift than the H-2 protons, which are adjacent to the carbonyl group.
N-methyl Protons: The three protons of the N-methyl group (H-1") are expected to appear as a singlet, as there are no adjacent protons to couple with. This signal is often observed as a sharp peak.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-3' | 2.40 - 2.60 | m | 4H |
| H-5', H-6' | 3.65 - 3.85 | m | 4H |
| H-2 | 2.30 - 2.50 | t | 2H |
| H-3 | 2.60 - 2.80 | t | 2H |
| H-1" | 2.75 - 2.95 | s | 3H |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the morpholine ring, fewer signals than the total number of carbons may be observed if some carbons are chemically equivalent.
Expected ¹³C NMR Spectral Data:
Carbonyl Carbon: The carbonyl carbon (C-1) of the amide group is expected to have the highest chemical shift, typically in the range of 170-175 ppm, due to the strong deshielding effect of the double-bonded oxygen.
Morpholine Ring Carbons: The carbons of the morpholine ring are expected to show two distinct signals. The carbons adjacent to the oxygen (C-5', C-6') will be at a higher chemical shift than those adjacent to the nitrogen (C-2', C-3').
Propyl Chain Carbons: The two methylene carbons of the propyl chain (C-2 and C-3) will have distinct signals.
N-methyl Carbon: The carbon of the N-methyl group (C-1") will appear at a lower chemical shift (upfield).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~172 |
| C-2', C-3' | ~54 |
| C-5', C-6' | ~67 |
| C-2 | ~35 |
| C-3 | ~57 |
| C-1" | ~26 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show a correlation between the H-2 and H-3 protons of the propyl chain, confirming their adjacent relationship. It would also show correlations between the protons on the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum indicates a C-H bond. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal for the N-methyl protons in the ¹H spectrum would correlate to the N-methyl carbon in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and heteroatoms. For instance, the H-2 protons would be expected to show a correlation to the carbonyl carbon (C-1), and the H-3 protons would show correlations to the C-2' and C-3' carbons of the morpholine ring. The N-methyl protons (H-1") would show a correlation to the carbonyl carbon (C-1), confirming the structure of the N-methyl amide.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₆N₂O₂), the expected exact mass can be calculated.
Interactive Data Table: Predicted HRMS Data
| Ion | Predicted Exact Mass |
| [M+H]⁺ | 173.1336 |
Note: This value is calculated based on the most abundant isotopes of each element.
An experimentally determined mass that is very close to this calculated value provides strong evidence for the correct elemental formula of the synthesized compound.
Tandem mass spectrometry involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.
Expected Fragmentation Pattern: Upon collision-induced dissociation, the protonated molecule [M+H]⁺ of this compound would be expected to fragment in predictable ways. Common fragmentation pathways for similar structures often involve the cleavage of the amide bond and fragmentation of the morpholine ring.
Interactive Data Table: Predicted Major MS/MS Fragments
| m/z (mass-to-charge ratio) | Possible Fragment Structure |
| 100.0762 | [Morpholin-4-yl-ethyl]⁺ |
| 86.0969 | [Morpholine]⁺ |
| 73.0651 | [N-methylpropanamide]⁺ |
| 58.0651 | [CH₃NH=CHCH₃]⁺ |
Note: These are predicted fragments based on common fragmentation pathways for amides and morpholine-containing compounds.
The observation of these specific fragments would provide strong confirmatory evidence for the proposed structure of this compound.
Chromatographic Methods for Purity Analysis and Separation of Analogues
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any starting materials, byproducts, or related analogues.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. The purity of the compound is determined by the relative area of its peak in the chromatogram. A pure compound should ideally show a single sharp peak.
Gas Chromatography (GC): Given the relatively low volatility and polar nature of this compound, GC analysis might be less straightforward than HPLC. However, with an appropriate high-temperature column and potentially derivatization of the amide group, GC could be used for purity assessment.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A polar stationary phase (like silica (B1680970) gel) and a mobile phase of intermediate polarity (e.g., a mixture of ethyl acetate (B1210297) and methanol) would likely provide good separation. The purity can be qualitatively assessed by the presence of a single spot after visualization (e.g., under UV light or with an appropriate staining agent).
The combination of these advanced analytical and spectroscopic techniques provides a robust and comprehensive characterization of this compound, ensuring its structural integrity and purity for any subsequent applications.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's polarity.
Method development involves the systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any impurities or degradation products. researchgate.net Key parameters include the choice of stationary phase, mobile phase composition, flow rate, and detector wavelength. For this compound, a C18 column is a common initial choice for the stationary phase, offering good retention for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile or methanol. chemrevlett.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape. Detection is typically performed using a UV detector, as the amide functional group provides a chromophore, usually in the range of 200-220 nm.
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. amazonaws.comnih.gov Validation encompasses several key parameters, as detailed in the table below.
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. | 98.0% - 102.0% recovery. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity index > 0.99; no interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2% for varied parameters (e.g., pH, flow rate, temperature). mdpi.com |
Gas Chromatography (GC) for Volatile Byproducts and Purity
While this compound itself has low volatility, making it unsuitable for direct Gas Chromatography (GC) analysis, GC is an invaluable tool for identifying and quantifying volatile byproducts and residual solvents that may be present from its synthesis. nih.gov Techniques such as headspace GC combined with Mass Spectrometry (HS-GC-MS) are particularly effective for this purpose.
This analysis can detect impurities such as unreacted starting materials (e.g., morpholine) or solvents used during the reaction and purification steps (e.g., ethanol, toluene). A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase. A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while a Mass Spectrometry (MS) detector provides definitive identification based on the mass spectrum of the eluting compound.
Table 2: Hypothetical GC Analysis of Volatile Impurities in this compound
| Potential Impurity | Boiling Point (°C) | Expected Retention Time (min) on a standard non-polar column | Detection Method |
|---|---|---|---|
| Ethanol | 78.4 | Low | FID/MS |
| Toluene | 110.6 | Medium | FID/MS |
| Morpholine | 129 | Medium-High | FID/MS |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unambiguous information on bond lengths, bond angles, and conformational details.
Table 3: Representative Crystallographic Data for a Morpholine Derivative
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₈H₁₇N₂O₂ |
| Formula Weight | 173.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit cell dimensions | a = 10.44 Å, b = 12.68 Å, c = 20.38 Å, β = 93.10° |
| Volume (V) | 2698.2 ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.278 g/cm³ |
| Final R-factor [I > 2σ(I)] | R₁ = 0.045 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.
In the analysis of this compound, FTIR and Raman spectra would reveal characteristic absorption or scattering peaks corresponding to its structural features. The most prominent peak in the IR spectrum is typically the C=O stretching vibration of the tertiary amide group. Other key vibrations include the C-O-C stretch of the ether linkage in the morpholine ring and various C-H and C-N stretching and bending modes. researchgate.netscielo.org.mx Comparing experimental spectra with theoretical calculations from Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. derpharmachemica.com
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
|---|---|---|---|
| Amide (C=O) | Stretching | 1630 - 1680 (Strong) | 1630 - 1680 (Medium) |
| Aliphatic (C-H) | Stretching | 2850 - 3000 (Medium-Strong) | 2850 - 3000 (Strong) |
| Ether (C-O-C) | Asymmetric Stretching | 1115 - 1140 (Strong) | 1115 - 1140 (Weak) |
| Amide (C-N) | Stretching | 1250 - 1350 (Medium) | 1250 - 1350 (Medium) |
| Morpholine (C-N) | Stretching | 1050 - 1150 (Medium) | 1050 - 1150 (Medium) |
| Methylene (CH₂) | Scissoring/Bending | 1440 - 1480 (Medium) | 1440 - 1480 (Medium) |
Mechanistic Investigations of N Methyl 3 Morpholin 4 Ylpropanamide in in Vitro Biological Systems
Identification and Characterization of Putative Molecular Targets (e.g., Enzymes, Receptors)
The morpholine (B109124) ring is a versatile scaffold frequently incorporated into bioactive molecules, leading to interactions with a wide array of biological targets. nih.govsci-hub.se For central nervous system (CNS) drug candidates containing a morpholine moiety, identified molecular targets often include neuroreceptors and enzymes involved in mood disorders, pain, and neurodegenerative diseases. nih.gov The physicochemical properties of the morpholine ring, such as its pKa and flexible conformation, allow it to participate in various hydrophilic and lipophilic interactions, enhancing binding to target proteins. nih.gov
Table 1: Examples of Molecular Targets for Morpholine-Containing Compounds
| Target Class | Specific Target Example | Associated Disease Area |
|---|---|---|
| Enzyme | Phosphatidylinositol 3-kinase (PI3K) | Cancer |
| Enzyme | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |
| Receptor | Cannabinoid Receptor | Pain, Inflammation |
Elucidation of Binding Interactions and Affinity Profiling against Biological Macromolecules
For example, in studies of morpholine derivatives targeting MAO-B, inhibition assays revealed competitive binding patterns with Ki values in the nanomolar range, indicating high affinity. researchgate.net Molecular docking and simulation studies for such compounds often highlight key interactions between the morpholine ring and specific amino acid residues within the active site of the enzyme. researchgate.net Similarly, for morpholine-containing compounds targeting CNS receptors, the morpholine ring can act as a scaffold, correctly positioning other pharmacophoric elements for optimal interaction with the receptor's binding pocket. nih.gov
Table 2: Representative Binding Affinities of Morpholine Derivatives to Various Targets
| Compound Class | Target | Binding Affinity (Ki or IC50) |
|---|---|---|
| Coumarin–morpholine ether conjugate | Monoamine Oxidase B (MAO-B) | 0.020 µM (Ki) |
| N-substituted pyrrolocarbazoles (with morpholine) | Pim-kinases | 46–75 nM (IC50) |
Modulation of Enzyme Activity and Receptor Signaling Pathways in Cell-Free and Cellular Assays
In vitro assays are fundamental in determining how a compound modulates the activity of its target enzyme or receptor. For enzyme inhibitors, these assays typically measure the rate of substrate conversion in the presence and absence of the test compound. For instance, the inhibitory activity of morpholine-based compounds against acetylcholinesterase has been demonstrated using colorimetric assays, with some compounds exhibiting IC50 values in the micromolar range. researchgate.net
In the context of receptor signaling, cellular assays are employed to measure downstream effects of receptor activation or blockade. For morpholine-containing compounds that target G-protein coupled receptors, for example, assays could measure changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. The goal is to determine whether the compound acts as an agonist, antagonist, or modulator of the receptor's function.
Cellular Assays for Investigating Specific Biological Activities (e.g., Cell Line Response, Pathway Perturbation)
Cell-based assays provide a more integrated view of a compound's biological effects, reflecting its ability to cross cell membranes and interact with its target in a cellular environment. A common application is the evaluation of antiproliferative activity against various cancer cell lines.
For example, novel N-alkyl propanamides with a quinoxaline (B1680401) scaffold have been tested for their cytotoxic effects on cell lines such as PC-3 (prostate cancer), HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.govmdpi.com The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. In one such study, a particular N-alkyl propanamide derivative showed IC50 values ranging from 6.93 µM to 12.17 µM across the tested cell lines. nih.govmdpi.com
Table 3: Example of Antiproliferative Activity of a Structurally Related N-Alkyl Propanamide Derivative (Compound 6k from source nih.govmdpi.com) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 6.93 ± 0.4 |
| HCT-116 | Colon Cancer | 10.88 ± 0.8 |
| HeLa | Cervical Cancer | 9.46 ± 0.7 |
Comparative Analysis of Biological Effects with Structurally Related Compounds in In Vitro Systems
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. nih.gov By systematically modifying the chemical structure of a parent molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity.
In the development of morpholine-containing bioactive molecules, SAR studies have demonstrated the importance of the substitution pattern on the morpholine ring and other parts of the molecule. nih.gov For instance, in a series of 2-morpholinobenzoic acid derivatives designed as inhibitors of phosphatidylcholine-specific phospholipase C, modifications to the central ring's substitution pattern, the use of different alkyl heterocycles, and methylation of an N-benzyl bridge led to significant variations in anti-proliferative activity. rsc.org Such studies have confirmed that benzylic N-methylated compounds were among the most biologically active, highlighting the importance of this specific structural feature. rsc.org Similarly, for N-alkyl propanamides, the nature of the alkyl substituent and the aromatic system can drastically influence their cytotoxic potency against cancer cell lines. nih.govmdpi.com
Structure Activity Relationship Sar Studies of N Methyl 3 Morpholin 4 Ylpropanamide Analogues
Rational Design Principles for Systematic Structural Modifications around the N-methyl-3-morpholin-4-ylpropanamide Scaffold
The Morpholine (B109124) Ring: As a versatile heterocyclic motif, the morpholine ring itself can be modified. e3s-conferences.org This includes substitution on its carbon atoms or replacement with other bioisosteric rings (e.g., piperidine, thiomorpholine) to assess the importance of the oxygen heteroatom for activity and metabolic stability. sci-hub.se
The Propanamide Linker: The three-carbon amide chain connecting the morpholine ring to the N-methyl group offers multiple points for modification. Altering the length of the alkyl chain, introducing substituents, or increasing its rigidity can significantly impact how the molecule presents its key functional groups to a target protein.
The N-methyl Amide Group: The terminal N-methyl group can be replaced with other small alkyl groups or incorporated into a cyclic structure to explore steric tolerance and conformational constraints in the binding site.
Design principles often rely on computational tools and an understanding of potential target interactions. nih.gov For instance, if the morpholine oxygen is predicted to act as a hydrogen bond acceptor, modifications would focus on preserving this capability while altering other properties like lipophilicity. e3s-conferences.org The goal is to make discrete, well-reasoned changes to the structure to build a clear picture of the chemical features essential for activity.
Impact of Substituent Variations on Molecular Interactions and In Vitro Activity
The introduction of various substituents at different positions on the this compound scaffold can profoundly influence its molecular interactions and, consequently, its in vitro activity. These variations allow for the fine-tuning of steric, electronic, and hydrophobic properties.
Morpholine Ring Substitutions: Adding substituents to the carbon atoms of the morpholine ring can introduce steric bulk, which may either enhance binding through favorable van der Waals interactions or decrease activity by preventing the molecule from fitting into a binding pocket. nih.gov For example, adding small alkyl groups could explore hydrophobic pockets, while polar groups like hydroxyls could form new hydrogen bonds.
Propanamide Chain Substitutions: Modifying the linker can alter the molecule's flexibility. For instance, introducing a methyl group on the alpha-carbon to the carbonyl could create a chiral center and restrict bond rotation, locking the molecule into a more specific conformation.
N-Amide Group Variations: Replacing the N-methyl group with larger alkyl groups (e.g., N-ethyl, N-propyl) can probe the size of a nearby hydrophobic pocket. Conversely, replacing it with a hydrogen (N-H) would introduce a hydrogen bond donor, which could fundamentally change the binding mode.
The following table illustrates hypothetical SAR data for analogues of the parent scaffold, demonstrating how systematic variations could influence in vitro activity.
| Compound ID | Modification on Scaffold | Rationale | Hypothetical IC₅₀ (nM) |
| Parent | This compound | Baseline compound | 150 |
| ANA-01 | Replacement of morpholine with piperidine | Assess importance of oxygen heteroatom | 850 |
| ANA-02 | Addition of a 4-fluorophenyl group to the morpholine N | Introduce aromatic interaction potential | 75 |
| ANA-03 | Replacement of N-methyl with N-ethyl | Probe for larger hydrophobic pocket | 45 |
| ANA-04 | Replacement of N-methyl with N-H | Introduce hydrogen bond donor capability | > 1000 |
| ANA-05 | Addition of a methyl group at C2 of the propanamide chain | Introduce steric bulk and chirality | 200 |
This data is illustrative and designed to represent typical outcomes of an SAR study.
Investigation of Stereochemical Influences on Biological Activity and Selectivity
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target, as proteins and other macromolecules are inherently chiral. nih.govmalariaworld.org While the parent this compound is achiral, structural modifications can easily introduce chiral centers, leading to stereoisomers (enantiomers or diastereomers) with potentially vast differences in biological activity. nih.gov
For instance, introducing a substituent at the C2 or C3 position of the morpholine ring or on the propanamide backbone would create a stereocenter. The resulting (R) and (S) enantiomers would have identical physical properties but would orient their constituent atoms differently in three-dimensional space. This can lead to one enantiomer (the eutomer) having a much higher affinity for the target than the other (the distomer), as it can achieve a more complementary fit within the chiral binding site.
A comprehensive SAR study must therefore involve the separation and individual testing of stereoisomers. This is critical for optimizing potency and reducing potential off-target effects that might be associated with the less active isomer.
| Compound ID | Stereoisomer | Rationale | Hypothetical Activity (Ki, nM) |
| ANA-06 | (R)-N-methyl-3-(2-methylmorpholino)propanamide | Isolate and test the (R)-enantiomer | 25 |
| ANA-07 | (S)-N-methyl-3-(2-methylmorpholino)propanamide | Isolate and test the (S)-enantiomer | 480 |
| ANA-08 | Racemic N-methyl-3-(2-methylmorpholino)propanamide | Activity of the mixed isomers | 52 |
This data is illustrative. In this hypothetical example, the (R)-enantiomer is significantly more potent, highlighting the importance of stereochemistry.
Conformational Analysis and its Correlation with Molecular Recognition and Binding Efficacy
The biological activity of a flexible molecule like this compound is not determined by its 2D structure alone, but by the specific three-dimensional conformation it adopts when binding to its target. nih.gov The molecule has several rotatable single bonds, particularly in the propanamide linker, allowing it to exist in a wide range of shapes. Conformational analysis aims to identify the low-energy, stable conformations of the molecule and, more importantly, to determine the "bioactive conformation."
It is a common finding that the conformation in which a ligand binds to a protein is not necessarily its lowest energy conformation in solution. nih.gov The energy penalty required to adopt this bioactive shape must be offset by the favorable energy gained from binding interactions.
Key conformational features of the scaffold include:
Morpholine Ring Pucker: The morpholine ring typically adopts a stable chair conformation.
Linker Torsion Angles: Rotation around the C-C and C-N bonds of the linker dictates the spatial relationship between the morpholine ring and the amide group.
Amide Bond Geometry: The N-methyl amide group itself can have cis or trans conformers, with the trans form generally being more stable. nih.gov
Understanding these conformational preferences is crucial for drug design. For example, introducing rigidifying elements, such as a double bond or a small ring into the linker, can lock the molecule into a desired bioactive conformation, potentially increasing potency and selectivity. nih.gov
Design of Targeted Libraries for Focused SAR Exploration
Building on the principles of rational design and initial SAR findings, the design of targeted compound libraries is an efficient strategy for in-depth exploration of the chemical space around the this compound scaffold. Instead of random modifications, a focused library is created by systematically varying substituents at specific, pre-identified positions of interest.
A typical strategy for designing a targeted library for this scaffold would involve:
Scaffold Definition: The core this compound structure is defined as the fixed template.
Identification of Diversity Points: Based on preliminary SAR, key positions for variation are selected. For this scaffold, these would likely be the nitrogen of the morpholine ring, the C2 or C3 position of the morpholine ring, and the N-methyl group of the amide.
Reagent Selection: A curated set of building blocks (e.g., various amines to replace the N-methyl group, or substituted epoxides to generate substituted morpholine rings) is selected. The choice of reagents should cover a range of properties, including size, electronics (electron-donating vs. electron-withdrawing), and lipophilicity.
This approach allows for the parallel synthesis of a manageable number of compounds that systematically probe the structural requirements for activity, accelerating the identification of analogues with improved properties.
Computational Chemistry and Molecular Modeling Approaches for N Methyl 3 Morpholin 4 Ylpropanamide
Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule derived from its electronic structure. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
For N-methyl-3-morpholin-4-ylpropanamide, DFT calculations could be employed to compute a variety of electronic and structural properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov From HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical potential, global hardness, and global softness can be calculated to predict how the molecule will behave in a chemical reaction. nih.gov
Furthermore, QM methods are highly effective for predicting spectroscopic properties. By calculating vibrational frequencies, an infrared (IR) spectrum can be simulated to help interpret experimental data. Similarly, calculations of nuclear shielding tensors can predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in structure elucidation. researchgate.net
Table 1: Illustrative Quantum Mechanical Descriptors for a Small Organic Molecule This table presents typical data generated from QM calculations and is for illustrative purposes.
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.7 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.2 Debye |
| Global Hardness (η) | Resistance to change in electron distribution. | 2.85 eV |
| Global Softness (σ) | Reciprocal of hardness; measure of reactivity. | 0.35 eV⁻¹ |
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netumn.edu This method is crucial in drug discovery for identifying potential drug candidates by predicting how they might interact with a biological target. nih.govscienceopen.com
In a typical docking study involving this compound, the compound would be treated as a flexible ligand and docked into the binding site of a target protein. The process involves two main steps: sampling different conformations of the ligand within the binding site and then "scoring" these poses using a scoring function that estimates the binding affinity. umn.edu
The results of a docking simulation provide a predicted binding mode and a docking score. The binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. researchgate.net For instance, the morpholine (B109124) oxygen and the amide group of this compound could act as hydrogen bond acceptors or donors. The docking score provides a numerical estimate of the binding strength, allowing for the ranking of different compounds or different binding poses. scienceopen.com
Table 2: Example Molecular Docking Results This table shows hypothetical docking results for this compound against a protein target to illustrate the typical output.
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Hypothetical Kinase A | -8.5 | ASP-147, LYS-89, TYR-149 | Hydrogen bond with amide N-H; Hydrogen bond with morpholine oxygen; Hydrophobic interaction with propyl chain. |
| Hypothetical GPCR B | -7.9 | TRP-293, PHE-123 | Pi-stacking with phenyl ring (if present in analog); Hydrophobic interactions. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Receptor Complex Stability
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles change. arxiv.org
For this compound, an MD simulation would typically start with the best-docked pose obtained from a docking study. The entire ligand-receptor complex, solvated in a water box with ions to mimic physiological conditions, is simulated for a period ranging from nanoseconds to microseconds. researchgate.net
The primary outputs of an MD simulation are the trajectories of all atoms in the system. Analysis of these trajectories can confirm the stability of the binding mode predicted by docking. researchgate.net A stable interaction is often indicated by a low Root Mean Square Deviation (RMSD) of the ligand's position over the course of the simulation. MD also provides insights into the conformational flexibility of both the ligand and the protein, revealing how they adapt to each other upon binding. nih.gov Such simulations are critical for understanding the dynamic nature of molecular recognition and for refining the understanding of ligand-receptor stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.netresearchgate.net The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov
To build a QSAR model for a series of analogs of this compound, one would first need experimental data on their biological activity (e.g., IC50 values). Next, a set of numerical parameters, or "molecular descriptors," are calculated for each molecule. These descriptors can encode various aspects of the molecular structure, including physicochemical properties (e.g., logP, polarizability), electronic properties (e.g., dipole moment), and topological features (e.g., molecular connectivity indices). mdpi.com
Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is created that correlates the descriptors with the observed activity. mdpi.comnih.gov Once validated, this QSAR model can be used to predict the activity of new, untested compounds, thereby guiding lead optimization. nih.govdrugdevelopment.fi This allows chemists to prioritize the synthesis of compounds predicted to have the highest potency, saving significant time and resources. patsnap.comresearchgate.net
Table 3: Illustrative QSAR Model Equation and Descriptors This table provides a hypothetical example of a QSAR model equation for predicting biological activity.
| Descriptor | Coefficient | Description | Contribution to Activity |
| LogP | +0.45 | Logarithm of the octanol-water partition coefficient; measures lipophilicity. | Positive correlation; higher lipophilicity increases activity. |
| TPSA | -0.21 | Topological Polar Surface Area; measures polarity. | Negative correlation; lower polarity increases activity. |
| HBD Count | +0.15 | Number of Hydrogen Bond Donors. | Positive correlation; more H-bond donors increase activity. |
| (Constant) | +2.50 | Intercept of the model equation. | Baseline activity. |
| Model Equation | pIC50 = 2.50 + (0.45 * LogP) - (0.21 * TPSA) + (0.15 * HBD Count) |
Metabolic Pathways and Biotransformation Studies of N Methyl 3 Morpholin 4 Ylpropanamide in Vitro and Preclinical Models
Influence of Metabolic Stability on In Vitro Activity and Preclinical Pharmacological Outcomes
Generating content for these specific topics without dedicated research on N-methyl-3-morpholin-4-ylpropanamide would require speculation and extrapolation from the data on its parent compound, Gefitinib, which would not meet the required standards of scientific accuracy and would violate the strict instructions to focus solely on the specified compound. Further research is required to elucidate the specific metabolic profile of this compound.
Advanced Research Applications and Potential As a Biochemical Probe
Utility as a Building Block in the Synthesis of More Complex Molecules and Chemical Libraries
No research was found that describes the use of N-methyl-3-morpholin-4-ylpropanamide as a foundational element for constructing more elaborate chemical structures or for its inclusion in chemical libraries for screening purposes.
Development and Application as a Chemical Probe for Exploring Biological Mechanisms
There is no information available on the development or application of this compound as a chemical probe to investigate biological pathways or mechanisms of action.
Integration into High-Throughput Screening Platforms for Novel Target Discovery
No literature could be located that mentions the integration or use of this compound in high-throughput screening assays for the discovery of new biological targets.
Design and Synthesis of Derivatized Forms for Specific Research Purposes (e.g., Affinity Tags, Fluorophores)
There are no published studies on the design or synthesis of derivatives of this compound that incorporate functional moieties such as affinity tags or fluorophores for specialized research applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-methyl-3-morpholin-4-ylpropanamide with high purity?
- Methodology : The synthesis typically involves amide bond formation between morpholine derivatives and activated carboxylic acid intermediates. Reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) can facilitate coupling reactions under inert conditions. Purification via column chromatography (e.g., silica gel) or recrystallization using solvents like ethanol or acetonitrile ensures high purity (≥98%, as in ). Storage at -20°C in crystalline form enhances stability .
Q. What safety protocols should be followed when handling this compound?
- Guidelines : Adhere to hazard codes H313 (skin contact harmful) and H333 (inhalation harmful). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Post-handling, wash thoroughly with water. For spills, neutralize with inert absorbents and dispose of as hazardous waste .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : 1H and 13C NMR to confirm the morpholine ring and methyl groups (e.g., δ 2.5–3.5 ppm for morpholine protons).
- HRMS : High-resolution mass spectrometry for molecular weight verification (e.g., calculated vs. observed m/z).
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (morpholine C-O-C) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
- Procedure : Grow single crystals via slow evaporation in solvents like ethanol. Collect diffraction data and refine using SHELXL for bond lengths, angles, and torsional parameters. SHELX’s robustness in handling small-molecule data ensures precise determination of the morpholine ring conformation and amide plane orientation .
Q. What strategies address discrepancies in NMR data for morpholine-containing compounds?
- Solutions : Use deuterated solvents (e.g., DMSO-d6) to minimize solvent effects. For dynamic processes (e.g., ring puckering), variable-temperature NMR or 2D techniques (COSY, NOESY) clarify exchange broadening. Cross-validate with NIST reference spectra for morpholine derivatives .
Q. How does the morpholine moiety influence the compound’s solubility and reactivity?
- Analysis : The morpholine oxygen enhances water solubility via hydrogen bonding, while the tertiary amine increases basicity. Steric hindrance from the N-methyl group may reduce nucleophilic reactivity at the amide nitrogen. Compare with analogues (e.g., 4-morpholinepropanamine in ) to isolate substituent effects .
Q. What computational approaches predict the biological interactions of this compound?
- Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with enzymes like monoamine oxidases. Molecular dynamics simulations (GROMACS) evaluate stability in aqueous environments. Validate predictions with in vitro assays (e.g., IC50 measurements for enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
